molecular formula C21H21N3O5S B2428748 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 1206988-96-6

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2428748
CAS RN: 1206988-96-6
M. Wt: 427.48
InChI Key: JYJAOTHIGUEWBG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl sulfonyl group, a tetrahydroquinoline group, and an isoxazole group. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Detailed molecular structure analysis would require computational methods or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The sulfonyl group could potentially undergo reactions such as elimination or substitution. The isoxazole ring could participate in reactions such as ring-opening or electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Methods and Structural Characterization

Research into the synthetic methods and structural characterization of related compounds offers insights into the broader applications of complex molecules similar to N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide. For instance, a study by Zaki, Radwan, and El-Dean (2017) discusses the acetylation of amino-tetrahydrothienoisoquinoline, leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives. These molecules were characterized by spectral analyses, suggesting a pathway for investigating the pharmacological activities of synthesized compounds (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Pharmacological Activities

The exploration of pharmacological activities is pivotal in understanding the therapeutic potential of chemical compounds. Research by Shao et al. (2014) on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents underlines the significance of bioisosteric structures in drug discovery. Their study on antiproliferative activities against human cancer cell lines and the inhibitory activity against PI3K and mTOR pathways emphasizes the role of these compounds in potentially treating cancer (Teng Shao et al., 2014).

Antimicrobial and Anticancer Properties

The development and evaluation of compounds with antimicrobial and anticancer properties are critical areas of research. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with potent antimicrobial activity, demonstrating the potential of such compounds in addressing resistant microbial infections (N. Patel & S. D. Patel, 2010). Additionally, the synthesis and evaluation of 1,4‐Naphthoquinone derivatives by Ravichandiran et al. (2019) highlighted their potent cytotoxic activity against cancer cell lines, further affirming the therapeutic potential of structurally complex compounds in oncology (P. Ravichandiran et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activity, and developing methods to modify its structure to optimize its properties .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14-12-19(23-29-14)21(25)22-16-5-10-20-15(13-16)4-3-11-24(20)30(26,27)18-8-6-17(28-2)7-9-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJAOTHIGUEWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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